molecular formula C14H17F3N2O2 B2482980 2,2-Dimethyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one CAS No. 2380077-48-3

2,2-Dimethyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one

Cat. No.: B2482980
CAS No.: 2380077-48-3
M. Wt: 302.297
InChI Key: NWQUGQXIAKALBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and a propanone moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azetidine ring may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2,2-Dimethyl-1-(3-{[2-(methyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 2,2-Dimethyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

2,2-dimethyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)12(20)19-7-10(8-19)21-9-4-5-18-11(6-9)14(15,16)17/h4-6,10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQUGQXIAKALBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)OC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.